N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide
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Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide is a compound that features a combination of imidazole and pyrimidine rings, linked to a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common route includes the formation of the imidazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the cinnamamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions can vary widely depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure the reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of functionalized products depending on the substituents introduced .
Scientific Research Applications
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyrimidine derivatives, such as:
Imidazole derivatives: Compounds like metronidazole and clotrimazole, which are known for their antimicrobial properties.
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytosine, which are used in cancer treatment and as building blocks of nucleic acids
Uniqueness
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)cinnamamide is unique due to its specific combination of imidazole, pyrimidine, and cinnamamide moieties. This unique structure may confer distinct biological activities and properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-13-18-9-10-22(13)17-19-11-15(12-20-17)21-16(23)8-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZTVQQRICVCLG-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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